1-硬脂酰-2-二十二碳六烯酰-sn-甘油

描述

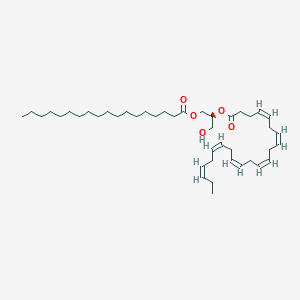

1-Stearoyl-2-docosahexaenoyl-sn-glycerol is a sodium salt of glycerophospholipid, with substitution of stearic acid, docosahexaenic acid and phospho-rac- (1-glycerol) at the sn-1, sn-2 and sn-3 positions respectively, in the glycerol backbone . It has been used in liposome preparation .

Synthesis Analysis

The synthesis of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol involves the use of stearic acid and docosahexaenoic acid (DHA) at the sn-1 and sn-2 positions respectively . It has been synthesized for comparative studies in research .Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol is C43H72O5 . The molecule contains a total of 119 bonds, including 47 non-H bonds, 8 multiple bonds, 36 rotatable bonds, 8 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis

1-Stearoyl-2-docosahexaenoyl-sn-glycerol has been observed to evoke increases in intracellular calcium concentration . It has also been used in gradient temperature Raman spectroscopy studies .Physical and Chemical Properties Analysis

The molecular weight of 1-Stearoyl-2-docosahexaenoyl-sn-glycerol is 669.0 g/mol . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用

脂质双层结构和功能

1-硬脂酰-2-二十二碳六烯酰-sn-甘油在脂质双层的结构和功能中起着至关重要的作用,脂质双层是细胞膜的基本组成部分。Mihailescu 和 Gawrisch (2006) 发现,此类脂质中的多不饱和二十二碳六烯酸 (DHA) 链更喜欢驻留在脂质-水界面附近,从而影响膜的弹性等性质,并可能影响视紫红质等跨膜蛋白的功能 (Mihailescu & Gawrisch, 2006)。

分子构象和膜流动性

1-硬脂酰-2-二十二碳六烯酰-sn-甘油的构象影响二酰基甘油和膜的性质。Applegate 和 Glomset (1991) 证明,此类分子中存在 DHA 等不饱和脂肪酸会导致规则形状,从而影响膜的流动性和结构 (Applegate & Glomset, 1991)。

脂质代谢和酶促活性

这种脂质在与脂质代谢相关的酶促活性中也很重要。Holub 和 Piekarski (1978) 探索了它作为大鼠脑微粒体中二酰基甘油激酶底物的作用,揭示了脂质代谢途径的见解 (Holub & Piekarski, 1978)。

脂质相行为和膜动力学

Dumaual、Jenski 和 Stillwell (2000) 研究了含有 1-硬脂酰-2-二十二碳六烯酰-sn-甘油的脂质混合物的相行为,观察到脂质双层和单层的相分离。这种相行为对于理解这些脂质如何参与膜结构的形成和维持至关重要 (Dumaual, Jenski, & Stillwell, 2000)。

用于治疗的新型脂质偶联物

这种脂质已被用于创建用于治疗应用的新型偶联物。Zerouga、Stillwell 和 Jenski (2002) 合成了与 DHA 和甲氨蝶呤偶联的磷脂酰胆碱,将两种成分的抗癌活性结合在一个适合脂质体双层递送的分子中 (Zerouga, Stillwell, & Jenski, 2002)。

对膜蛋白功能的影响

DHA 在 1-硬脂酰-2-二十二碳六烯酰-sn-甘油中的存在可以显着影响跨膜蛋白的功能。Eldho 等人。(2003) 表明,由于 DHA 导致脂质双层中链密度的重新分布,影响了此类蛋白质的功能 (Eldho, Feller, Tristram-Nagle, Polozov, & Gawrisch, 2003)。

细胞信号转导

这种脂质与细胞信号转导过程有关。Aires 等人。(2007) 发现,含有花生四烯酸和二十二碳六烯酸的二酰基甘油可以调节 TRPC6 钙通道的激活,在细胞信号传导机制中发挥作用 (Aires, Hichami, Boulay, & Khan, 2007)。

结构研究和建模

Binder 和 Gawrisch (2001) 及其他人的研究为我们理解含有这种脂质的脂质双层的结构特性做出了重大贡献,利用了红外线性二向色性、X 射线测量和分子动力学模拟等方法 (Binder & Gawrisch, 2001)。

对肌肉张力的影响

这种脂质在调节肌肉张力方面也有影响。Hichami 等人。(2005) 合成了含有 DHA 的二酰基甘油,并评估了其在气道平滑肌收缩中的作用,提出了潜在的治疗应用 (Hichami, Morin, Rousseau, & Khan, 2005)。

作用机制

安全和危害

属性

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41,44H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDXVTOFXXDOGH-KXYFHQNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)

![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)